molecular formula C13H14N2O7S3 B2820510 sulfo-SPDB CAS No. 1193111-39-5

sulfo-SPDB

Cat. No.: B2820510
CAS No.: 1193111-39-5
M. Wt: 406.44
InChI Key: FUHCFUVCWLZEDQ-UHFFFAOYSA-N
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Description

sulfo-SPDB is a complex organic compound known for its unique structure and reactivity. It features a pyrrolidinone ring, a pyridine-disulfide moiety, and a sulfonic acid group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-SPDB typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

    Introduction of the Pyridine-Disulfide Moiety: This step involves the reaction of the pyrrolidinone intermediate with a pyridine-disulfide compound, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

sulfo-SPDB undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

sulfo-SPDB has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinking agent in polymer chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of protein-protein interactions and as a labeling reagent for biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sulfo-SPDB involves its ability to form covalent bonds with target molecules. The disulfide bond can undergo thiol-disulfide exchange reactions, allowing it to modify cysteine residues in proteins. This property is exploited in crosslinking studies and in the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in similar applications.

    Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker with a sulfoxide group, used in mass spectrometry studies.

Uniqueness

sulfo-SPDB is unique due to its combination of a pyrrolidinone ring, a pyridine-disulfide moiety, and a sulfonic acid group. This structure provides it with distinct reactivity and versatility in various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCFUVCWLZEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (0.292 mg, 0.944 μmol) in DMA (8 mL) was added 1-hydroxypyrrolidine-2,5-dione (0.120 mg, 1.043 μmol) and N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (EDC, 0.647 mg, 4.17 μmol). The reaction mixture was stirred overnight, evaporated and purified on a Si02 cartridge (40 g) eluting with a mixture of Acetone/DCM/HOAc (4:1:0.01). Product containing fractions were pooled, evaporated and solidified with EtOH/Tol/Hexane to afford 1-(2,5-dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (sulfo-SPDB, 0.270 mg, 0.664 μmol, 70.4% yield).
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
0.292 mg
Type
reactant
Reaction Step One
Quantity
0.12 mg
Type
reactant
Reaction Step One
Quantity
0.647 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (245 mg, 0.792 mmol), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (345 mg, 2.222 mmol) and 1-hydroxypyrrolidine-2,5-dione (120 mg, 1.043 mmol) were stirred in 8 ml of DMA overnight. The resulting solution was evaporated and the residue was purified on a silica column using MeOH/CH2Cl2 (1:10 to 1:5) containing 0.5% acetic acid as eluting solvent to afford 1-(2,5-dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (258 mg, 0.635 mmol, 80% yield).
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (0.292 mg, 0.944 μmol) in DMA (8 mL) was added 1-hydroxypyrrolidine-2,5-dione (0.120 mg, 1.043 μmol) and N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine (EDC, 0.647 mg, 4.17 μmol. The reaction mixture was stirred overnight, evaporated and purified on a SiO2 cartridge (40 g) eluting with a mixture of Acetone/DCM/HOAc (4:1:0.01). Product containing fractions were pooled, evaporated and solidified with EtOH/Tol/Hexane to afford 1-(2,5-dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (sulfo-SPDB, 0.270 mg, 0.664 μmol, 70.4% yield).
Name
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
Quantity
0.292 mg
Type
reactant
Reaction Step One
Quantity
0.12 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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